molecular formula C35H45N2O6P B145326 Dspacer cep CAS No. 129821-76-7

Dspacer cep

Cat. No. B145326
M. Wt: 620.7 g/mol
InChI Key: XZGSDLJMHWJDHL-JUWSMZLESA-N
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Description

Design Representation and Manipulation for High-Level Synthesis of DSP Algorithms

The study presented in the first paper focuses on the development of a high-level synthesis environment for DSP algorithms at the Cefriel center. The researchers have chosen a behavioral graph representation of the algorithm described in an HDL to evaluate the best class of target architecture. This hierarchical representation, along with algorithms to manipulate it, aims to simplify the decision-making process for the most suitable architecture type for a given algorithm and performance constraints. The paper discusses the structural synthesis that can be performed by the environment's different modules, with Orpheus, the systolic arrays synthesis module, being highlighted as an example .

Biochemical Applications of Differential Scanning Calorimetry

The second paper reviews the use of differential scanning calorimetry (DSC) in biochemical applications. DSC is a technique used to study the thermodynamics of processes initiated by temperature changes. It is particularly useful for studying macromolecular and polymolecular structures that undergo conformational or phase transitions upon heating. The paper emphasizes that DSC can provide significant information about these structures, which are stabilized by numerous weak forces and are important to most biochemical processes. The specific heat of a system is measured as a function of temperature, and the paper details how this is applied to biochemical studies .

Syntheses and Mesogenic Properties of Dimers and Trimers

The third paper reports on the synthesis and liquid crystalline properties of new dimers and trimers. These molecules consist of a triphenylene donor core and an anthraquinone acceptor core, connected by a flexible spacer. The chemical structures of these compounds are characterized by spectroscopic and spectrometric analysis, and their liquid crystalline properties are investigated using polarizing optical microscope (POM) and differential scanning calorimetry (DSC). The study finds that the spacer length and functional group significantly influence the molecular self-assembly and the resulting liquid crystalline properties. Some of these dimers and trimers exhibit nematic or columnar phases at room temperature, which is a novel finding for molecules with non-branched peripheral chains .

D-A-π-A Based Organic Dyes for Efficient DSSCs

In the fourth paper, a series of novel D-A-π-A organic dyes with different π-spacers for dye-sensitized solar cells (DSSCs) are designed. The study uses density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to investigate the key parameters affecting the performance of DSSCs. The results suggest that extending the π-spacer improves the light-absorbing capacities and the responsive range of spectra. The designed dyes exhibit a good balance in properties such as light harvesting efficiency, electronic injection driving force, regeneration driving force, reorganization energy, vertical dipole moment, and the number of photoinjected electrons. The study provides insights into the structure-property relationships and is expected to guide the experimental synthesis of highly efficient metal-free organic dyes for DSSCs .

Scientific Research Applications

Digital Repositories in Scientific Research

Collaboration and Capacity Building through DSpace Digital repositories like DSpace play a crucial role in fostering collaboration and building research capacity within academic communities. They serve as central hubs for storing and sharing a wide range of research outputs, including published articles, conference papers, and reports. These platforms support user engagement through various services such as search interfaces, dynamic web content, and RSS feeds, facilitating easier access to research findings and enhancing the visibility of scholarly work (Procter, 2007).

Enhancing Interoperability through DSpace-CRIS The integration of DSpace-CRIS systems demonstrates the potential for improving interoperability among research institutions. These systems leverage open standards and protocols to enable seamless data exchange and aggregation of research publications from diverse sources. This approach not only simplifies the management of digital content but also supports the development of regional and thematic research portals that aggregate scholarly works across institutions, enhancing the discoverability and impact of research (Piscanc et al., 2016).

Preservation and Accessibility DSpace and similar systems are designed with a focus on long-term preservation and accessibility of digital research materials. They address the challenges of digital preservation by providing robust infrastructure for archiving and accessing digital content over time. This ensures that valuable research outputs remain available and usable for future generations of researchers, educators, and the public (Tansley et al., 2003).

properties

IUPAC Name

3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSDLJMHWJDHL-JUWSMZLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dspacer cep

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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